molecular formula C13H17ClN4O2S B2650946 2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide CAS No. 2034307-62-3

2-chloro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

Cat. No. B2650946
CAS RN: 2034307-62-3
M. Wt: 328.82
InChI Key: ANWIAZZRHLWXSO-UHFFFAOYSA-N
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Description

1,2,3-Triazole is a five-membered heterocyclic moiety that possesses three nitrogen and two carbon atoms . It’s known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features make 1,2,3-triazoles and their derivatives immensely potential to significantly advance medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing three nitrogen and two carbon atoms . One nitrogen atom bears a hydrogen atom, and the other two are pyridine type nitrogen .


Chemical Reactions Analysis

1,2,3-Triazoles can undergo various chemical reactions. For instance, the loss of a hydrogen bond donor/acceptor group at a triazole substituted aryl group can affect the molecule’s activity .


Physical And Chemical Properties Analysis

1,2,3-Triazoles are generally stable compounds. They are capable of engaging in hydrogen bonding and have active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .

Scientific Research Applications

Anticancer Activity

  • Novel benzenesulfonamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their anticancer properties. These compounds displayed significant activity against various human tumor cell lines including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells (J. Sławiński et al., 2012).
  • Another study synthesized benzenesulfonamide derivatives that showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (J. Sławiński & Z. Brzozowski, 2006).

Herbicide Selectivity and Action

  • The selectivity of a herbicide, chlorsulfuron, which has a similar benzenesulfonamide structure, was attributed to its metabolism in tolerant plants like wheat, oats, and barley, transforming it into an inactive product (P. Sweetser et al., 1982).
  • The mode of action of chlorsulfuron in inhibiting plant cell division was explored, highlighting its effectiveness as a weed control agent in small grains (T. Ray, 1982).

Antimicrobial and Antifungal Activities

  • Sulfanilamide-derived 1,2,3-triazole compounds, structurally related to the queried compound, were synthesized and showed promising antibacterial potency (Xian-Long Wang et al., 2010).

Metabolic Stability and Apoptosis-Inducing Activity

  • Novel benzenesulfonamide derivatives exhibited cytotoxic activity towards human cancer cell lines and induced apoptosis, a process of programmed cell death, in these cells (B. Żołnowska et al., 2016).

Environmental and Health Impact

  • The occurrence of benzenesulfonamide derivatives in outdoor air particulate matter was studied, assessing their impact on human exposure and health risk (Alba Maceira et al., 2018).

Mechanism of Action

The mechanism of action of 1,2,3-triazoles and their derivatives can vary widely depending on their specific structures and the biological targets they interact with. They have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial activities .

Future Directions

The future directions in the research of 1,2,3-triazoles and their derivatives are promising. Their unique chemical properties and broad range of biological activities make them valuable targets for the development of new drugs .

properties

IUPAC Name

2-chloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2S/c1-10(2)12(9-18-8-7-15-17-18)16-21(19,20)13-6-4-3-5-11(13)14/h3-8,10,12,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWIAZZRHLWXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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